ethyl 4-[[(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate
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Overview
Description
Ethyl 4-({5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a complex organic compound that features a unique combination of indole, thiazolidine, and benzoate moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of ethyl 4-({5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of 5-bromo-1H-indole-3-carboxaldehyde. This can be achieved through the bromination of indole followed by formylation.
Thiazolidine Ring Formation: The next step involves the reaction of 5-bromo-1H-indole-3-carboxaldehyde with a thiazolidine derivative under specific conditions to form the thiazolidine ring.
Condensation Reaction: The final step is the condensation of the thiazolidine-indole intermediate with ethyl 4-aminobenzoate to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Ethyl 4-({5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the indole moiety can be substituted with other groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown promise in biological assays, demonstrating activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 4-({5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the thiazolidine ring can modulate enzyme activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparison with Similar Compounds
Ethyl 4-({5-[(5-bromo-1H-indol-3-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can be compared with other indole-thiazolidine derivatives:
5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione: This compound has shown higher schistosomicide activity due to the presence of the core bromo-indole.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine: This derivative has been evaluated for its anticorrosion, antimicrobial, and antioxidant properties
Properties
Molecular Formula |
C22H18BrN3O3S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
ethyl 4-[[5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-3-methyl-1,3-thiazol-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H18BrN3O3S/c1-3-29-21(28)13-4-7-16(8-5-13)25-22-26(2)20(27)19(30-22)10-14-12-24-18-9-6-15(23)11-17(14)18/h4-12,27H,3H2,1-2H3/b14-10+,25-22? |
InChI Key |
LWKODIHYWNKNIU-GCGGTHSUSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=C(S2)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=C(S2)C=C3C=NC4=C3C=C(C=C4)Br)O)C |
Origin of Product |
United States |
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